molecular formula C9H9N3O2 B1395866 Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 885272-05-9

Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B1395866
M. Wt: 191.19 g/mol
InChI Key: FNBNBXSSJORRFI-UHFFFAOYSA-N
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Description

“Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It is used in various applications in medicinal chemistry .


Synthesis Analysis

The synthesis of “Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate” involves the reaction of 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The InChI code for “Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate” is 1S/C9H9N3O2/c1-14-9(13)6-2-3-8-11-7(10)5-12(8)4-6/h2-5H,10H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

“Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate” can undergo further reactions with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate” is 191.19 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Novel 6-aminoimidazo[1,2-a]pyridine derivatives, including those related to Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate, have been efficiently synthesized using palladium- or copper-catalyzed methodologies. This process is notable for its convenience and effectiveness (Enguehard et al., 2003).
  • Ionic Liquid Synthesis : The synthesis of 3-aminoimidazo[1,2-a]pyridines, closely related to the chemical , has been successfully performed in the presence of ionic liquids like 1-butyl-3-methylimidazolium bromide. This method offers simplicity, efficiency, and the recyclability of the ionic liquid (Shaabani et al., 2006).

Applications in Medicinal Chemistry

  • Antiviral Research : Specific imidazo[1,2-a]pyridines have been designed and prepared as potential antiviral agents. This includes the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, indicating the relevance of such compounds in the development of new medications (Hamdouchi et al., 1999).

Environmental and Health Impacts

  • Mutagenic Potency Evaluation : The mutagenic potency of various heterocyclic amines, including imidazo[1,2-a]pyridines, has been assessed using the Ames test. Structural features of these compounds, such as extended resonance, influence their mutagenic potency (Chrisman et al., 2008).

Catalysis and Industrial Applications

  • Catalyst in Chemical Synthesis : The use of cellulose@Fe2O3 nanoparticle composites as a catalyst in the synthesis of 3-aminoimidazo[1,2-a]pyridines showcases the application of such compounds in catalysis and industrial processes. This approach features high catalytic activity, good reusability, and easy magnetic work-up (Shaabani et al., 2015).

Innovative Synthesis Techniques

  • Mechanochemical Ball-Milling : A novel, solvent-free mechanochemical ball-milling method has been employed for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. This technique offers advantages like mild reaction conditions and high atom economy (Maleki et al., 2014).

Future Directions

Imidazopyridine derivatives, including “Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on exploring these compounds for their potential in treating various diseases.

properties

IUPAC Name

methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-8-11-7(10)5-12(8)4-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBNBXSSJORRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716933
Record name Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate

CAS RN

885272-05-9
Record name Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate

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